molecular formula C22H20N2O5S B4621997 N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No. B4621997
M. Wt: 424.5 g/mol
InChI Key: TWWGRWZMDWBUHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide involves multiple steps, including the reaction of aromatic ketones with aromatic aldehydes using catalysts like NaOH, followed by further reactions to obtain the desired sulfonamide derivatives. For instance, the synthesis and evaluation of similar N-substituted benzamide compounds have been reported, highlighting the methodological approaches to achieve these complex molecules (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular Structure Analysis

Molecular structure analysis through spectral analysis and X-ray diffraction studies reveals detailed insights into the crystalline structure and bonding patterns of compounds akin to the one of interest. For example, a study on a related compound demonstrated its crystallization in a specific space group, with the molecular structure stabilized by various hydrogen bonds and π···π interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include sulfonamidation and interactions with different functional groups to produce a variety of derivatives with potential biological activities. Studies have explored the reactivity and interaction of these compounds with other chemical entities, providing insight into their versatile chemical behavior (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the applications and handling of such compounds. Detailed analysis of similar compounds has shown diverse solubility profiles and thermal behaviors, indicating their suitability for various applications (Liaw, Huang, Hsu, & Chen, 2002).

Chemical Properties Analysis

The chemical properties, especially reactivity towards different functional groups and stability under various conditions, are essential for the potential application of these compounds in drug design and material science. Research has provided insights into the reactivity descriptors, bond orbital analyses, and the influence of different functional groups on the chemical behavior of these compounds (FazilathBasha, Khan, Muthu, & Raja, 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide derivatives are synthesized for biological evaluation, showing potential in vitro antitumor activity. For instance, certain sulfonamide derivatives exhibit excellent antitumor activities against HepG2 and MCF-7 cell lines. These findings suggest a promising avenue for the development of new anticancer agents (Fahim & Shalaby, 2019).

Anticonvulsant Activity

The compound has shown effective anticonvulsant properties in several animal models. Research indicates it rapidly metabolizes, providing a basis for developing analogs to enhance plasma stability and efficacy. This application underscores its potential in neuropharmacology, particularly in the development of new anticonvulsant drugs (Robertson et al., 1987).

Material Science Applications

In material science, the compound's derivatives have been explored for enhancing the properties of polymers. Specifically, novel polyamides containing sulfone-ether linkages and xanthene cardo groups have been synthesized. These materials exhibit improved solubility, mechanical, and thermal properties, making them suitable for high-performance applications (Sheng et al., 2010).

Herbicidal Activity

Research into N-substituted benzamides, including variants of N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide, has demonstrated herbicidal activity against annual and perennial grasses. This opens up potential applications in agriculture for the development of new herbicides (Viste et al., 1970).

Antimicrobial and Antifungal Properties

Derivatives have been studied for their antibacterial and antifungal properties. For example, 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives exhibit significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents (Siddiqa et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-3-4-15(2)21(11-14)30(26,27)24-17-7-5-16(6-8-17)22(25)23-18-9-10-19-20(12-18)29-13-28-19/h3-12,24H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWGRWZMDWBUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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